5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, 95%
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Overview
Description
5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, 95% (5F2M2H1,2,3TCA) is an organic compound belonging to the family of triazoles. It is a white crystalline solid with a molecular weight of 211.22 g/mol and a melting point of 175-180°C. 5F2M2H1,2,3TCA is widely used in scientific research, industrial applications, and drug synthesis. It is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other compounds.
Mechanism of Action
The mechanism of action of 5F2M2H1,2,3TCA is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic molecules and forming covalent bonds with them. It has also been proposed that 5F2M2H1,2,3TCA can act as a Lewis acid, binding to electron-rich molecules and forming covalent bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F2M2H1,2,3TCA have not been extensively studied. However, it has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been demonstrated to have an inhibitory effect on certain enzymes, including phosphodiesterases and cyclooxygenases.
Advantages and Limitations for Lab Experiments
The advantages of using 5F2M2H1,2,3TCA in laboratory experiments include its low cost, its availability, and its ability to form covalent bonds with other molecules. The main limitation of 5F2M2H1,2,3TCA is its relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
The future directions for 5F2M2H1,2,3TCA research include further investigation into its biochemical and physiological effects, exploring its potential as an anticancer agent, and studying its potential as a ligand in coordination chemistry. In addition, further research could be conducted into its use as a catalyst in organic synthesis, as well as its potential applications in drug synthesis. Finally, further research could be conducted into its potential as a drug delivery system.
Synthesis Methods
5F2M2H1,2,3TCA can be synthesized through a number of methods, including the reaction of 5-formyl-2-methyl-1,2,3-triazole with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and yields a 95% pure product.
Scientific Research Applications
5F2M2H1,2,3TCA is widely used in scientific research due to its unique properties. It has been used in the synthesis of various drugs, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. It is also used in the synthesis of pesticides, fungicides, and other compounds. In addition, 5F2M2H1,2,3TCA has been used as a ligand in coordination chemistry, and as a catalyst in organic synthesis.
properties
IUPAC Name |
5-formyl-2-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-8-6-3(2-9)4(7-8)5(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHEWXKIMLWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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